Pseudopelletierine hydrochloride is an alkaloid primarily derived from the root-bark of the pomegranate tree (Punica granatum). This compound is recognized as a significant metabolite, exhibiting structural similarities to tropinone. It is characterized by the chemical formula C₉H₁₆ClNO and features a bicyclic structure, which contributes to its unique properties and activities. Pseudopelletierine is often studied for its potential therapeutic applications and biological activities.
Pseudopelletierine hydrochloride exhibits a range of biological activities, including antimicrobial and antitumor properties. Research indicates that it may inhibit specific pathways in bacterial cells, thus demonstrating potential as an antibacterial agent. Furthermore, studies have suggested that pseudopelletierine may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological exploration .
The synthesis of pseudopelletierine hydrochloride typically involves several methods:
Pseudopelletierine hydrochloride has potential applications in various fields:
Interaction studies of pseudopelletierine hydrochloride have focused on its effects on various biological systems. Research indicates that it interacts with specific cellular pathways, potentially influencing metabolic processes in bacteria and cancer cells. These interactions are crucial for understanding its mechanism of action and therapeutic potential .
Pseudopelletierine hydrochloride shares structural and functional characteristics with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Pelletierine | High | Antimicrobial | More potent against certain bacteria |
| Isopelletierine | Moderate | Antimicrobial | Exhibits different spectrum of activity |
| Methylpelletierine | Moderate | Antimicrobial | Methyl group alters solubility |
Pseudopelletierine hydrochloride stands out due to its specific bicyclic structure and unique biological activities that differentiate it from these similar compounds.
Pseudopelletierine hydrochloride is systematically named as 9-methyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, reflecting its bicyclic granatane core with a methylated tertiary amine and ketone functional group. The hydrochloride salt forms when the tertiary amine of pseudopelletierine reacts with hydrochloric acid, yielding a crystalline solid with enhanced stability compared to the free base. Key identifiers include:
The base compound’s structure comprises a bicyclo[3.3.1]nonane skeleton with a ketone at position 3 and a methyl group on the nitrogen atom. Spectroscopic data, including InChI ($$ \text{InChI=1S/C}9\text{H}{15}\text{NO}/c1-10-7-3-2-4-8(10)6-9(11)5-7/\text{h}7-8\text{H},2-6\text{H}2,1\text{H}3 $$) and SMILES ($$ \text{CN1C2CC(=O)CC1CCC2} $$), confirm its planar and conformational features. The hydrochloride form retains the bicyclic framework while introducing a chloride counterion.
The isolation of pseudopelletierine traces to 19th-century investigations of pomegranate bark alkaloids. In 1885, Italian chemists Ciamician and Silber first characterized the compound, assigning the molecular formula $$ \text{C}9\text{H}{15}\text{NO} $$ through elemental analysis and observing its basicity via titration. Structural ambiguity persisted until A. Piccinini, working under Ciamician, proposed the correct bicyclic connectivity in 1899, distinguishing it from simpler piperidine derivatives. Willstätter’s 1911 synthesis of cyclooctatetraene (COT) from pseudopelletierine degradation products validated the granatane skeleton, though reproducibility challenges initially cast doubt.
Punica granatum bark remains the primary natural source, where pseudopelletierine coexists with pelletierine and related alkaloids. Extraction protocols typically involve:
The compound’s biological role in pomegranate is hypothesized to involve predator deterrence, though mechanistic studies remain sparse. Contemporary analyses using LC-MS and NMR spectroscopy have confirmed its presence in root and stem bark extracts at concentrations up to 0.8% dry weight.
The Robinson-Schöpf condensation represents the foundational synthetic methodology for pseudopelletierine hydrochloride synthesis, establishing the fundamental reaction framework that employs mild, physiologically compatible conditions [1] [2]. This approach, first developed by Menzies and Robinson in 1924, utilizes a three-component condensation reaction involving glutaraldehyde, methylamine, and acetonedicarboxylic acid [1] [3].
The core reaction mechanism involves the sequential condensation of glutaraldehyde with methylamine hydrochloride and acetonedicarboxylic acid under carefully controlled aqueous conditions [2] [3]. The reaction proceeds through a double Mannich reaction pathway, forming the characteristic bicyclic structure of pseudopelletierine through cyclization processes that occur under mild conditions [4] [3].
| Parameter | Value | Reference |
|---|---|---|
| Glutaraldehyde | 0.5 mol (from 2-ethoxy-3,4-dihydro-2H-pyran) | Organic Syntheses [3] |
| Methylamine Hydrochloride | 0.74 mol | Organic Syntheses [3] |
| Acetonedicarboxylic Acid | 0.57 mol | Organic Syntheses [3] |
| Initial pH | 2.5 | Organic Syntheses [3] |
| Final pH | 4.5 | Organic Syntheses [3] |
| Temperature | Room temperature | Organic Syntheses [3] |
| Reaction Time | 24 hours | Organic Syntheses [3] |
| Yield Range | 61-73% | Organic Syntheses [3] |
The glutaraldehyde component is prepared in situ from 2-ethoxy-3,4-dihydro-2H-pyran through acid-catalyzed hydrolysis, providing a fresh source of the reactive dialdehyde [3]. The reaction mixture is maintained under nitrogen atmosphere to prevent oxidative side reactions that could compromise product formation [3].
Research findings demonstrate that glutaraldehyde exhibits complex reactivity patterns in aqueous solutions, existing in multiple forms including monomeric and polymeric species depending on solution conditions such as pH, concentration, and temperature [5]. The reaction with primary amines such as methylamine proceeds through nucleophilic attack on the carbonyl carbon, leading to the formation of cyclic intermediates that ultimately yield the desired bicyclic alkaloid structure [6] [7].
The optimization of physiological reaction conditions represents a critical aspect of the Robinson-Schöpf methodology, focusing on maintaining pH values and temperatures that minimize side reactions while maximizing product formation [3] [8]. The term "physiological conditions" refers to the mild reaction parameters that approximate biological environments, typically involving pH ranges of 4.0-4.5 and temperatures around 50°C [9] [8].
| Parameter | Optimal Value | Critical Factor | Impact on Yield |
|---|---|---|---|
| pH Range | 4.0-4.5 | Carbon dioxide evolution | Maintains reaction progress |
| Temperature | 50°C | Reaction rate | Enhances condensation |
| Buffer System | Phosphate buffer | pH stability | Prevents side reactions |
| Reaction Medium | Aqueous | Solubility | Improves solubility |
| Decarboxylation Temperature | 80°C (steam bath) | Complete decarboxylation | Removes carboxyl groups |
| Extraction pH | 12 | Product extraction | Maximizes product recovery |
The pH optimization is particularly crucial because glutaraldehyde reactivity with amino compounds is highly pH-dependent [7]. Research indicates that glutaraldehyde reacts with amino groups across a wide pH range (pH ≥ 3), with reactions at pH 7 and 9 being almost irreversible [7]. However, for pseudopelletierine synthesis, maintaining pH 4.0-4.5 ensures optimal condensation kinetics while preventing excessive side reactions [3].
Temperature control plays a significant role in reaction optimization, as elevated temperatures can accelerate degradation processes [10]. Studies on alkaloid stability demonstrate that temperature increases can lead to significant compound degradation, particularly above 40°C [10]. The optimized temperature of 50°C represents a balance between adequate reaction kinetics and minimal thermal degradation [9].
The decarboxylation step requires careful temperature control at approximately 80°C to ensure complete removal of carboxyl groups from the acetonedicarboxylic acid component [3]. This step is critical because incomplete decarboxylation can reduce overall yields by 14-16% [3]. The reaction proceeds with carbon dioxide evolution, and monitoring pH changes provides indication of reaction completion [3].
The Ziegler-Wilms protocol represents a significant advancement in pseudopelletierine synthesis, introducing modifications that improve both yield and product purity compared to earlier methodologies [11] [3]. This protocol, developed by Ziegler and Wilms in 1950, incorporates several key improvements to the classical Robinson-Schöpf approach while maintaining the fundamental reaction mechanism [3].
| Modification | Original Method | Improved Method | Advantage |
|---|---|---|---|
| Glutaraldehyde Source | Cyclopentene ozonide | 2-ethoxy-3,4-dihydro-2H-pyran | Simpler preparation |
| Purification Method | Alumina chromatography | Direct sublimation | Higher purity |
| Crystallization Solvent | Pentane-water | Pentane-water | Better yield |
| Sublimation Conditions | 40°C, 0.3 mm Hg | 40°C, 0.3 mm Hg | Effective purification |
| Storage Requirements | Dry nitrogen atmosphere | Refrigerated storage | Prevents decomposition |
The primary innovation in the Ziegler-Wilms protocol involves the use of 2-ethoxy-3,4-dihydro-2H-pyran as the glutaraldehyde precursor instead of cyclopentene ozonide [3]. This modification significantly simplifies the preparation process while providing more consistent glutaraldehyde quality. The 2-ethoxy-3,4-dihydro-2H-pyran undergoes acid-catalyzed hydrolysis to generate glutaraldehyde in situ, eliminating the need for hazardous ozonolysis procedures [3].
The protocol introduces streamlined purification procedures that can bypass extensive chromatographic separation in favor of direct sublimation [3]. Research findings indicate that when commercial acetonedicarboxylic acid is used, the crude product obtained by evaporation of methylene chloride extracts can be sublimed directly, yielding pseudopelletierine with melting point 62-64°C in 58-62% yield [3]. This represents a significant improvement in process efficiency compared to the multi-step purification required in earlier methods.
The Ziegler-Wilms modifications also address practical aspects of large-scale synthesis, including improved extraction procedures and refined work-up conditions [3]. The protocol specifies the use of eight 250-milliliter portions of methylene chloride for extraction, followed by drying over sodium sulfate and concentration under reduced pressure [3]. The subsequent alumina filtration step uses 400 grams of specially treated alumina that has been pre-treated with ethyl acetate and activated by heating at 120°C for 3 hours at 50-100 millimeters mercury pressure [3].
The stabilization of anhydrous pseudopelletierine presents significant challenges that directly impact the quality and shelf-life of the synthesized compound [3] [12] [13]. These challenges stem from the inherent moisture sensitivity of the alkaloid and its tendency to form hydrated crystal forms under ambient conditions [3] [12].
| Challenge | Problem | Solution | Result |
|---|---|---|---|
| Moisture Sensitivity | Forms hemihydrate (m.p. 47-48.5°C) | Dry nitrogen atmosphere | Anhydrous form (m.p. 63-64°C) |
| Thermal Instability | Darkens at elevated temperatures | Sublimation at low temperature | Maintains colorless appearance |
| Crystallization Tendency | Crystallizes in condenser during distillation | Sublimation preferred over distillation | Clean product isolation |
| Storage Decomposition | Decomposes even under nitrogen | Refrigerated storage | Extended shelf life |
| Hemihydrate Formation | Occurs upon air exposure | Sealed container storage | Prevents hydration |
Moisture sensitivity represents the primary challenge in maintaining the anhydrous form of pseudopelletierine [3] [12]. Research demonstrates that exposure to moist air results in rapid hemihydrate formation, characterized by a melting point decrease from 63-64°C to approximately 47-48.5°C [3]. This hydration process is thermodynamically favored under ambient humidity conditions, making stringent moisture control essential for product stability [12] [14].
The thermal instability of pseudopelletierine manifests as gradual darkening even under controlled storage conditions [3] [15]. Studies indicate that the compound darkens slowly even when stored under dry nitrogen in refrigerated conditions [3]. This thermal degradation is accelerated at elevated temperatures, making sublimation at 40°C and 0.3 millimeters mercury pressure the preferred purification method over conventional distillation [3].
Crystal form stability presents additional challenges, as the compound exhibits a tendency to crystallize in condensers during attempted distillation procedures [3]. This crystallization behavior complicates conventional purification methods and necessitates the use of sublimation techniques for effective product isolation [3]. The sublimation process not only removes impurities but also eliminates water of hydration, ensuring anhydrous product formation [3].
Research on alkaloid stability patterns reveals that storage conditions significantly impact long-term stability [12] [16]. Studies on related alkaloid compounds demonstrate that controlled storage under appropriate conditions can maintain chemical integrity for extended periods [16] [15]. For pseudopelletierine, optimal storage requires sealed containers under dry nitrogen atmosphere with refrigeration to minimize both hydration and thermal degradation processes [3] [15].